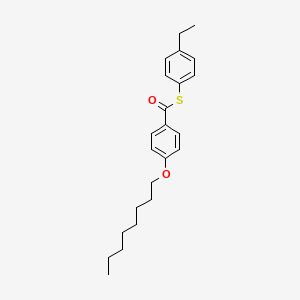
S-(4-Ethylphenyl) 4-(octyloxy)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Ethylphenyl) 4-(octyloxy)benzene-1-carbothioate: is a chemical compound that belongs to the class of carbothioates These compounds are characterized by the presence of a carbothioate group, which is a functional group containing a carbon-sulfur double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Ethylphenyl) 4-(octyloxy)benzene-1-carbothioate typically involves the reaction of 4-ethylphenyl thiol with 4-(octyloxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: S-(4-Ethylphenyl) 4-(octyloxy)benzene-1-carbothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, S-(4-Ethylphenyl) 4-(octyloxy)benzene-1-carbothioate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of S-(4-Ethylphenyl) 4-(octyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- S-(4-Methoxyphenyl) 4-(octyloxy)benzenecarbothioate
- S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate
Comparison: Compared to similar compounds, S-(4-Ethylphenyl) 4-(octyloxy)benzene-1-carbothioate is unique due to the presence of the ethyl group on the phenyl ring. This structural difference can influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the ethyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
CAS No. |
62525-97-7 |
|---|---|
Molecular Formula |
C23H30O2S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
S-(4-ethylphenyl) 4-octoxybenzenecarbothioate |
InChI |
InChI=1S/C23H30O2S/c1-3-5-6-7-8-9-18-25-21-14-12-20(13-15-21)23(24)26-22-16-10-19(4-2)11-17-22/h10-17H,3-9,18H2,1-2H3 |
InChI Key |
GQDXPFBYONEMIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















